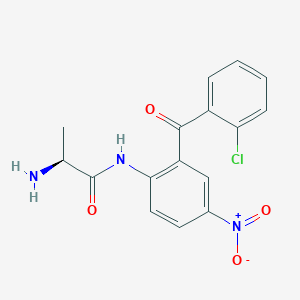
(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a chiral center, making it optically active. The compound is characterized by the presence of an amino group, a chlorobenzoyl group, and a nitrophenyl group attached to a propanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminopropanoic acid, 2-chlorobenzoyl chloride, and 4-nitroaniline.
Formation of Intermediate: The reaction between (S)-2-aminopropanoic acid and 2-chlorobenzoyl chloride under basic conditions forms an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control, solvent selection, and reaction time, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and amines.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of (S)-2-Amino-N-(2-(2-aminobenzoyl)-4-nitrophenyl)propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of (S)-2-aminopropanoic acid and 2-(2-chlorobenzoyl)-4-nitroaniline.
科学的研究の応用
(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of gene expression.
類似化合物との比較
Similar Compounds
(S)-2-Amino-N-(2-(2-bromobenzoyl)-4-nitrophenyl)propanamide: Similar structure with a bromine atom instead of chlorine.
(S)-2-Amino-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)propanamide: Similar structure with a fluorine atom instead of chlorine.
(S)-2-Amino-N-(2-(2-methylbenzoyl)-4-nitrophenyl)propanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
(2S)-2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-9(18)16(22)19-14-7-6-10(20(23)24)8-12(14)15(21)11-4-2-3-5-13(11)17/h2-9H,18H2,1H3,(H,19,22)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQINLOCHRYYRJQ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














